molecular formula C10H14BrNOS B13556685 {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine

{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine

Cat. No.: B13556685
M. Wt: 276.20 g/mol
InChI Key: IYPVIPDRMXHSTC-UHFFFAOYSA-N
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Description

The chemical compound {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is a relatively new and emerging research element in the field of chemistry. It is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfanyl group attached to an ethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-bromoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the sulfanyl group play crucial roles in its binding affinity and specificity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(5-Chloro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
  • {2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
  • {2-[(5-Iodo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine

Uniqueness

The presence of the bromine atom in {2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)sulfanyl-N-methylethanamine

InChI

InChI=1S/C10H14BrNOS/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7,12H,5-6H2,1-2H3

InChI Key

IYPVIPDRMXHSTC-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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